molecular formula C22H30BrClN2O5 B10788784 3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

Cat. No.: B10788784
M. Wt: 517.8 g/mol
InChI Key: JZOQTVYILXBAMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UK 59811 hydrochloride involves multiple steps, starting with the preparation of 4-(2-bromophenyl)-2-[(2-(dimethylamino)ethoxy)methyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester. This intermediate is then converted to its hydrochloride salt form through a reaction with hydrochloric acid .

Industrial Production Methods: Industrial production of UK 59811 hydrochloride typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions: UK 59811 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

UK 59811 hydrochloride exerts its effects by inhibiting voltage-gated calcium channels. It binds to the outer, lipid-facing surface of the pore at the interface between two subunits of the calcium channel, thereby blocking calcium ion flow. At higher concentrations, it also binds within the pore, further inhibiting calcium ion movement . This mechanism is crucial for its role as a calcium channel blocker .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H30BrClN2O5

Molecular Weight

517.8 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C22H29BrN2O5.ClH/c1-6-30-22(27)20-17(13-29-12-11-25(3)4)24-14(2)18(21(26)28-5)19(20)15-9-7-8-10-16(15)23;/h7-10,19,24H,6,11-13H2,1-5H3;1H

InChI Key

JZOQTVYILXBAMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OC)C)COCCN(C)C.Cl

Origin of Product

United States

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